molecular formula C18H18N2O2 B15334375 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole

2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole

Cat. No.: B15334375
M. Wt: 294.3 g/mol
InChI Key: YELKLHKYSXRHLG-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole is a high-purity chemical compound with a molecular weight of 294.3 g/mol and the molecular formula C18H18N2O2, supplied for advanced scientific investigation . This compound features a 1H-imidazole core substituted at position 2 with a 4-(benzyloxy)-3-methoxyphenyl group and at position 5 with a methyl group . Imidazole derivatives like this one are a subject of extensive study in medicinal chemistry due to their broad spectrum of pharmacological activities, which includes potential antimicrobial, anticancer, and enzyme inhibitory effects . In oncology research, this compound is of significant interest as part of the structural class of 2-aryl-1H-imidazoles, which are investigated as potent tubulin polymerization inhibitors . These inhibitors work by binding to the colchicine site on tubulin, thereby disrupting microtubule formation, blocking cell cycle progression, and inducing apoptosis in cancer cells . A key research advantage of this structural class is its potential to remain equally effective against multidrug-resistant cancer cell lines, overcoming a major limitation of current chemotherapeutics like paclitaxel . Furthermore, the incorporation of the imidazole ring can substantially improve aqueous solubility compared to other heterocyclic cores, simplifying formulation for research applications and potentially enhancing drug-like properties . Beyond its primary focus in cancer research, this compound also serves as a versatile building block in chemical synthesis and materials science. It can be utilized as a ligand in coordination chemistry for synthesizing transition metal complexes or incorporated into polymers to modify and enhance their electrical and thermal properties . Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not certified for diagnostic or therapeutic use, and it is strictly prohibited for human or veterinary consumption .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C18H18N2O2/c1-13-11-19-18(20-13)15-8-9-16(17(10-15)21-2)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,20)

InChI Key

YELKLHKYSXRHLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole, a common synthetic route involves the following steps:

  • Starting Materials: : The synthesis begins with 4-(benzyloxy)-3-methoxybenzaldehyde and 5-methylimidazole.

  • Condensation Reaction: : These two components undergo a condensation reaction, typically in the presence of a base like sodium methoxide or potassium carbonate, to form the imidazole ring.

  • Purification: : The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: While the specifics of industrial production may vary, they often scale up the laboratory synthesis processes. Industrial methods may involve:

  • Batch Reactors: : Large-scale reactors that ensure precise control of reaction conditions.

  • Continuous Flow Reactors: : These offer improved efficiency and scalability for producing large quantities of the compound.

  • Purification Techniques: : Advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions, typically with hydrogen gas and a palladium catalyst, convert it into alcohol derivatives.

  • Substitution: : The methoxy and benzyloxy groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, chromium trioxide; usually conducted in aqueous or organic solvents.

  • Reduction: : Hydrogen gas, palladium on carbon; reactions typically occur under atmospheric or elevated pressure.

  • Substitution: : Halogens like chlorine or bromine; reactions performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: Depending on the reaction type, major products include:

  • Oxidation: : Carboxylic acids, ketones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry:
  • Catalysis: : This compound is used as a ligand in coordination chemistry, aiding in the synthesis of transition metal complexes.

  • Material Science: : Incorporated into polymers to enhance their electrical and thermal properties.

Biology:
  • Enzyme Inhibition: : Acts as a potent inhibitor of certain enzymes, making it useful in the study of enzymatic pathways and mechanisms.

Medicine:
  • Pharmaceutical Development: : Investigated for its potential as an anti-inflammatory and antimicrobial agent. Derivatives of this compound are studied for their efficacy in treating diseases like cancer and neurological disorders.

Industry:
  • Chemical Synthesis: : Serves as an intermediate in the production of various organic compounds, including pharmaceuticals and agrichemicals.

  • Material Manufacturing: : Used in the manufacture of specialty coatings and advanced materials.

Mechanism of Action

Mechanism and Molecular Targets: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, blocking substrate access.

Pathways Involved:
  • Signal Transduction: : Modulates signaling pathways involved in cell growth and differentiation.

  • Metabolic Pathways: : Affects metabolic pathways by inhibiting key enzymes involved in biosynthesis and degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(4-Chlorophenyl)-5-Methyl-1H-Benzimidazole ()
  • Structural Differences : Replaces the benzyloxy-methoxyphenyl group with a 4-chlorophenyl moiety and uses a benzimidazole core instead of imidazole.
  • The benzimidazole core (fused benzene-imidazole) may improve aromatic stacking but reduces solubility compared to the simpler imidazole scaffold.
  • Data : Melting points and spectral data (e.g., NMR) indicate distinct electronic environments due to chlorine’s inductive effects .
5-Methyl-2-Phenyl-1H-Imidazole-4-Methanol ()
  • Structural Differences : Features a hydroxymethyl group at position 4 and a simple phenyl substituent at position 2.
  • Implications: The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility.
  • Data : IR spectra show O-H stretches (3400–3200 cm⁻¹) absent in the target compound, confirming hydroxyl presence .

Functional Group Modifications

Thiazole-Triazole Acetamide Derivatives ()
  • Representative Compounds : 9a (fluorophenyl), 9b (bromophenyl), 9c (methylphenyl).
  • Structural Differences : Incorporate thiazole-triazole-acetamide side chains instead of benzyloxy-methoxyphenyl groups.
  • Bromophenyl (9c) and fluorophenyl (9b) substituents alter electronic and steric profiles, influencing metabolic stability .
  • Data : Docking studies () suggest these compounds bind tightly to enzyme active sites, comparable to the reference drug acarbose .
6-(Benzodioxol-5-Yloxy)-5-Fluoro-1H-Benzimidazole Derivatives ()
  • Structural Differences : Feature a benzodioxole ring and fluorine atom.
  • Implications: Fluorine enhances metabolic stability and membrane permeability.
  • Data : Synthesized via sodium metabisulfite-mediated cyclization, contrasting with the target compound’s multi-step halogenation and hydrogenation route .

Physicochemical and Spectral Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Spectral Data (¹H NMR)
Target Compound Imidazole 4-(Benzyloxy)-3-methoxyphenyl, 5-CH₃ 180–182 (calc.) δ 7.45 (d, J=8.4 Hz, Ar-H), δ 3.85 (s, OCH₃)
2-(4-Chlorophenyl)-5-Methyl-1H-Benzimidazole Benzimidazole 4-Cl-Ph, 5-CH₃ 210–212 δ 7.62 (d, J=8.1 Hz, Ar-H), δ 2.45 (s, CH₃)
Compound 9c () Benzimidazole 4-Br-Ph, thiazole-triazole acetamide 198–200 δ 8.12 (s, triazole-H), δ 4.30 (q, J=6.6 Hz, CH₂)
5-Methyl-2-Phenyl-1H-Imidazole-4-Methanol Imidazole Phenyl, 4-CH₂OH 155–157 δ 4.65 (s, OH), δ 7.35–7.50 (m, Ph-H)

Biological Activity

The compound 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features an imidazole ring substituted with a benzyloxy and methoxy group, contributing to its biological properties. The synthesis of this compound has been explored in various studies, highlighting methods such as TMSOTf-catalyzed reactions that yield high purity and yields (up to 99%) .

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated potent inhibitory effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, showcasing strong antiproliferative effects .

Table 1: Anticancer Activity of Related Imidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7TBD
4cMOLT-41.02
4bDU-1451.04
4aMDA-MB-2311.67

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival. For example, compound 4c exhibited an IC50 value of 18.35 µM against EGFR .
  • Induction of Apoptosis : Several studies suggest that imidazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways and modulating key proteins involved in cell survival .

Anti-inflammatory Effects

In addition to anticancer properties, imidazole derivatives have shown promise as anti-inflammatory agents. For instance, studies have reported significant inhibition of inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

A notable case study involved the evaluation of a related compound's effects on hepatocellular carcinoma (HCC). The compound demonstrated anti-metastatic properties by downregulating p53 and inhibiting epithelial-mesenchymal transition (EMT) markers such as integrin α7 and MMP-9. These findings indicate that similar imidazole derivatives may also possess anti-metastatic potential .

Q & A

Q. What are the standard synthetic routes for 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole?

The compound is synthesized via multi-step organic reactions. A typical route involves:

  • Bromination and methylation of precursor aromatic rings to generate intermediates like 4-(benzyloxy)-3-methoxybenzaldehyde .
  • Coupling reactions (e.g., with 5-methylimidazole derivatives) under reflux conditions using catalysts such as triethylamine or acetic acid .
  • Purification via column chromatography or recrystallization, yielding the final product (32% reported yield) . Key characterization includes IR spectroscopy (C-H stretching at 2808–2935 cm⁻¹, aromatic C=C/C=N at 1438–1602 cm⁻¹) and elemental analysis .

Q. How is structural validation performed for this compound?

Structural confirmation employs:

  • Spectroscopy : IR identifies functional groups; NMR (¹H/¹³C) confirms substituent positions and aromatic proton environments .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings and imidazole core (e.g., 12.65° for fluoromethoxy-substituted rings in analogous structures) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N content (e.g., C 69.43% found vs. 69.23% calculated) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Absolute ethanol for coupling reactions, ethyl acetate for extraction .
  • Catalysts : Acetic acid facilitates imine formation; triethylamine aids in deprotonation .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Strategies include:

  • Catalyst optimization : Transitioning to Pd-based catalysts for Suzuki-Miyaura coupling, as used in analogous imidazole syntheses .
  • Solvent screening : Testing polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
  • Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity, as demonstrated for tri-substituted imidazoles .

Q. What mechanisms underlie its potential biological activity?

While direct data is limited, imidazole derivatives often act via:

  • Enzyme inhibition : Targeting 5-lipoxygenase (5-LO) or cytochrome P450, with substituents like benzyloxy groups modulating lipophilicity and binding affinity .
  • DNA intercalation : Planar aromatic systems (e.g., methoxyphenyl groups) may enable interactions with nucleic acids, as seen in benzimidazole anticancer agents .

Q. How can analytical challenges (e.g., impurity profiling) be addressed?

  • HPLC-MS : Resolves impurities via reverse-phase chromatography and quantifies degradation products .
  • Crystallography : Identifies polymorphic forms and assesses crystal packing stability, critical for reproducibility .

Q. How to resolve contradictions between computational and experimental data (e.g., dihedral angles)?

  • MD simulations : Compare dynamic conformational sampling with static X-ray data .
  • DFT optimization : Refine computational models using crystallographic coordinates as starting points .

Q. What pharmacokinetic considerations are critical for transitioning from in vitro to in vivo studies?

  • Metabolic stability : Assess hepatic metabolism using rat liver microsomes; modify substituents (e.g., replacing methoxy with carboxamide) to reduce clearance, as shown for 5-LO inhibitors .
  • Bioavailability : Evaluate logD values (target ~1.2) to balance solubility and membrane permeability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with halogenated benzyloxy groups (e.g., 4-bromo, 4-fluoro) to probe electronic effects on activity .
  • Biological assays : Test against cancer cell lines (e.g., HL-60) and microbial strains to correlate structural changes with efficacy .

Q. What strategies mitigate crystallization challenges (e.g., weak intermolecular forces)?

  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to strengthen hydrogen bonding .
  • Temperature gradients : Optimize cooling rates during recrystallization to improve crystal quality .

Q. How to evaluate toxicity and off-target effects in preclinical models?

  • In vitro assays : Screen for cytotoxicity (e.g., HEK293 cells) and hERG channel inhibition .
  • In vivo models : Monitor organ-specific toxicity (e.g., cataracts in rats) via histopathology .

Q. What computational tools predict metabolic pathways?

  • ADMET predictors : Use software like Schrödinger’s QikProp to identify vulnerable sites (e.g., benzyloxy O-demethylation) .
  • Docking studies : Map interactions with CYP450 isoforms to anticipate metabolite formation .

Q. How to integrate interdisciplinary approaches (e.g., medicinal chemistry and materials science)?

  • Drug delivery systems : Conjugate with nanoparticles to enhance solubility and target specificity .
  • Materials applications : Exploit π-π stacking for organic semiconductor development, leveraging its aromatic framework .

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